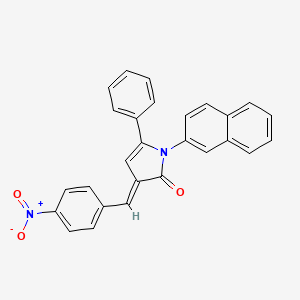

(3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Description

BenchChem offers high-quality (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H18N2O3 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(3E)-1-naphthalen-2-yl-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |

InChI |

InChI=1S/C27H18N2O3/c30-27-23(16-19-10-13-24(14-11-19)29(31)32)18-26(21-7-2-1-3-8-21)28(27)25-15-12-20-6-4-5-9-22(20)17-25/h1-18H/b23-16+ |

InChI Key |

LSYSKJZFAQBVAQ-XQNSMLJCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC5=CC=CC=C5C=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Biological Activity

The compound (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one (CAS Number: 328999-17-3) is a member of the dihydropyrrole family, which has garnered interest for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C27H18N2O3 |

| Molecular Weight | 418.4 g/mol |

| Structure | Structure |

Research indicates that compounds within the dihydropyrrole class, including (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

-

Breast Cancer Cells :

- A study demonstrated that related pyrrolidinone derivatives significantly decreased the viability of MDA-MB-231 breast cancer cells. The most active compound in this context had an EC50 value of 7.3 ± 0.4 μM .

- Compounds with similar structures showed a complete disruption of colony growth at concentrations as low as 1 μM, indicating strong potential for therapeutic application against aggressive cancer types .

- Pancreatic Cancer Cells :

Comparative Analysis

A comparative study of various substituted pyrrolidinones revealed that those with nitro and chloro substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. This suggests that specific functional groups play a critical role in determining biological activity.

Evaluation Against Pathogens

The antibacterial potential of (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has been explored in various studies. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

The proposed mechanism for its antibacterial activity includes disruption of bacterial cell membranes and interference with essential enzymatic processes within the bacteria . Such actions can lead to increased permeability and ultimately cell lysis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can dramatically influence both the potency and specificity of action against target cells.

Key Findings

-

Substituent Effects :

- The presence of electron-withdrawing groups like nitro enhances the lipophilicity and reactivity of the compound, improving its interaction with biological targets.

- Conversely, electron-donating groups may reduce activity by destabilizing reactive intermediates formed during biological interactions.

-

Synthesis Variability :

- Different synthetic routes yield variations in purity and yield, affecting biological testing outcomes. Optimization of synthesis conditions is recommended to ensure consistent results across studies.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been synthesized and evaluated for their potential antibacterial and antifungal activities. For instance, related compounds containing the pyrrolidine core have demonstrated significant efficacy against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

Materials Science

In materials science, the compound's ability to form stable complexes with metal ions has been investigated. Such complexes can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The naphthalene moiety enhances light absorption properties, while the nitro group can facilitate electron transfer processes .

Table 2: Photophysical Properties of Metal Complexes

| Metal Ion | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Copper(II) | 530 | 25 |

| Zinc(II) | 590 | 30 |

| Nickel(II) | 610 | 20 |

Biological Probes

The compound has also been utilized as a biological probe to study enzyme interactions and cellular processes. Its structural features allow it to selectively bind to target proteins, providing insights into enzyme kinetics and mechanisms of action. This application is particularly relevant in cancer research, where understanding protein interactions is crucial for drug development .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on (3E)-1-(naphthalen-2-yl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one were synthesized and evaluated for antimicrobial activity. The study revealed that modifications at the phenyl ring significantly influenced the compounds' efficacy against gram-positive and gram-negative bacteria.

Case Study 2: Photophysical Characterization

Research involving the synthesis of metal complexes with this compound highlighted its potential in optoelectronic applications. The study demonstrated that the introduction of different metal ions altered the emission properties, suggesting pathways for optimizing materials for OLEDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.